6,8-Dimethylquinoline hydrochloride

Description

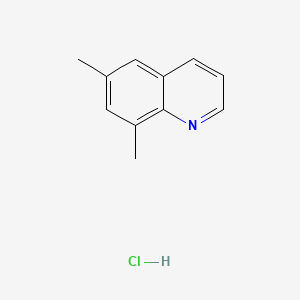

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,8-dimethylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHCKNOJIHABGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC=N2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682443 | |

| Record name | 6,8-Dimethylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-45-8 | |

| Record name | Quinoline, 6,8-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Dimethylquinoline Hydrochloride: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 6,8-Dimethylquinoline hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. This document will delve into the synthesis, physicochemical properties, and potential therapeutic applications of this molecule, grounding the discussion in established chemical principles and citing relevant literature.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold due to its ability to interact with various biological targets. This versatility has led to the development of quinoline-based drugs with applications as antimalarials, antibacterials, antifungals, and even anticancer agents.[1][3][4] The strategic placement of substituents on the quinoline core can significantly modulate its biological activity, physicochemical properties, and pharmacokinetic profile, making the synthesis of novel derivatives a key focus in drug discovery.[5]

Synthesis of 6,8-Dimethylquinoline Hydrochloride

While a specific, detailed protocol for the synthesis of 6,8-Dimethylquinoline hydrochloride is not extensively documented in publicly available literature, a robust synthetic route can be devised based on well-established named reactions for quinoline synthesis. The Combes synthesis is a particularly suitable method for preparing 2,4-substituted quinolines and can be adapted for the synthesis of 6,8-Dimethylquinoline.[1][6] The subsequent conversion to the hydrochloride salt is a standard chemical procedure.

Proposed Synthetic Pathway: An Adaptation of the Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8] For the synthesis of 6,8-Dimethylquinoline, 2,4-dimethylaniline would serve as the aniline component. A suitable β-diketone, such as acetylacetone, would then be used to form the quinoline ring system.

Step 1: Condensation of 2,4-Dimethylaniline with Acetylacetone

In this initial step, 2,4-dimethylaniline is reacted with acetylacetone in the presence of an acid catalyst, typically sulfuric acid or polyphosphoric acid.[6] This reaction forms an enamine intermediate.[7][8] The choice of a strong acid facilitates both the initial condensation and the subsequent cyclization.

Step 2: Acid-Catalyzed Cyclization

The enamine intermediate, upon heating in the presence of the strong acid, undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring. This is followed by dehydration to yield the aromatic 6,8-Dimethylquinoline.

Step 3: Conversion to 6,8-Dimethylquinoline Hydrochloride

The free base, 6,8-Dimethylquinoline, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol or ether. This is a standard acid-base reaction that protonates the nitrogen atom of the quinoline ring, forming the water-soluble hydrochloride salt.

Below is a diagram illustrating the proposed synthetic workflow.

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iipseries.org [iipseries.org]

- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

6,8-Dimethylquinoline hydrochloride chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of 6,8-Dimethylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, renowned for its ability to serve as a versatile framework for designing ligands that interact with a multitude of biological targets.[1][2] This bicyclic aromatic heterocycle is a cornerstone in the development of therapeutics, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5]

Substitutions on the quinoline ring system are critical for modulating physicochemical properties and biological activity, allowing for the fine-tuning of drug candidates. Among these, dimethyl-substituted quinolines are of significant interest as they serve as valuable synthetic intermediates and can themselves exhibit potent biological effects.[6][7] This guide provides a comprehensive technical overview of 6,8-Dimethylquinoline hydrochloride (CAS: 1255574-45-8), a specific isomer that serves as a key building block in synthetic and medicinal chemistry.[8][9] We will delve into its chemical structure, synthesis, and a multi-faceted analytical approach for its complete characterization, providing field-proven insights and detailed protocols for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

The structure of 6,8-Dimethylquinoline hydrochloride is defined by a quinoline core with methyl groups affixed at positions 6 and 8 of the benzene ring. The hydrochloride salt form arises from the protonation of the basic nitrogen atom within the pyridine ring, with a chloride ion serving as the counterion. This protonation significantly influences the molecule's solubility and handling characteristics, making it more amenable to aqueous media compared to its free base form.

Caption: Chemical structure of 6,8-Dimethylquinoline Hydrochloride.

A summary of its key physicochemical properties is presented below, comparing the hydrochloride salt with its corresponding free base.

| Property | 6,8-Dimethylquinoline Hydrochloride | 6,8-Dimethylquinoline (Free Base) | Significance in Drug Development |

| CAS Number | 1255574-45-8[10] | 2436-93-3[11] | Unique identifier for substance registration and literature search. |

| Molecular Formula | C₁₁H₁₂ClN[8] | C₁₁H₁₁N[11] | Defines the elemental composition of the molecule. |

| Molecular Weight | 193.68 g/mol [8] | 157.21 g/mol [11] | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| IUPAC Name | 6,8-dimethylquinolin-1-ium chloride | 6,8-dimethylquinoline[12] | Standardized chemical name. |

| Form | Typically a solid | Solid[13] | Affects handling, formulation, and storage requirements. |

| Solubility | Higher aqueous solubility | Low aqueous solubility | Critical for formulation, bioavailability, and use in biological assays. |

Synthesis of the 6,8-Dimethylquinoline Core

The synthesis of the quinoline ring is a well-established field in organic chemistry. For producing 6,8-disubstituted quinolines, the Skraup synthesis is a powerful and historically significant method. The causality for this choice rests on the ready availability of the starting material, 2,4-dimethylaniline, and the direct, one-pot nature of the reaction to form the desired bicyclic core. The reaction proceeds by treating the aniline with glycerol, an oxidizing agent (such as arsenic pentoxide or nitrobenzene), and sulfuric acid.

Caption: Workflow of the Skraup synthesis to produce 6,8-Dimethylquinoline.

Experimental Protocol: Synthesis and Salt Formation

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Cautiously add concentrated sulfuric acid to glycerol with cooling.

-

Addition of Reactants: To the cooled mixture, add 2,4-dimethylaniline. Then, slowly and carefully add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction is exothermic and should be monitored carefully.

-

Workup: After cooling, dilute the mixture with water and neutralize it to remove the acid. The crude product can be purified by steam distillation.

-

Purification: The distilled free base, 6,8-dimethylquinoline, is extracted into an organic solvent, dried, and the solvent is evaporated. Further purification can be achieved by chromatography or recrystallization.

-

Hydrochloride Salt Formation: Dissolve the purified 6,8-dimethylquinoline free base in a suitable solvent like diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent.

-

Isolation: The 6,8-Dimethylquinoline hydrochloride will precipitate as a solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Comprehensive Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. Each technique provides complementary information, creating a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. The hydrochloride form will show characteristic downfield shifts for protons near the protonated nitrogen compared to the free base.

-

¹H NMR: The spectrum will confirm the presence of all protons and their connectivity. Key features to expect include:

-

Aromatic Protons: Several signals in the 7.0-9.0 ppm range, with splitting patterns corresponding to their positions on the quinoline ring. Protons on the pyridine ring (positions 2, 3, 4) will be shifted further downfield due to the electron-withdrawing effect of the protonated nitrogen.

-

Methyl Protons: Two distinct singlets in the 2.4-2.8 ppm range, each integrating to 3 protons.

-

N-H Proton: A broad singlet, often far downfield (>10 ppm), corresponding to the proton on the nitrogen.

-

-

¹³C NMR: This technique verifies the carbon skeleton of the molecule. As noted in the literature for the free base, distinct signals are expected for each carbon.[12] For the hydrochloride salt, carbons in the pyridine ring will be shifted downfield.

| Predicted ¹³C NMR Shifts | Predicted ¹H NMR Shifts | Assignment |

| ~145-155 ppm | ~8.5-9.0 ppm | C2, C4 |

| ~120-130 ppm | ~7.5-8.0 ppm | C3 |

| ~140-150 ppm | - | C4a, C8a |

| ~125-135 ppm | ~7.2-7.8 ppm | C5, C7 |

| ~135-145 ppm | - | C6, C8 |

| ~20-25 ppm | ~2.4-2.8 ppm | Methyl Carbons |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and gain structural information from fragmentation patterns. For analysis of the hydrochloride salt, ESI is ideal, while GC-MS of the free base is effective for EI fragmentation.

-

Expected Fragmentation (EI): The molecular ion (M⁺) for the free base will be observed at m/z 157. A primary fragmentation pathway for quinolines is the loss of hydrogen cyanide (HCN), which would result in a significant fragment ion at m/z 130.[14] Subsequent loss of methyl radicals is also expected.

Caption: Predicted Electron Ionization (EI) fragmentation of 6,8-Dimethylquinoline.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Neutralize an aqueous solution of 6,8-Dimethylquinoline hydrochloride with a base (e.g., NaHCO₃) and extract the free base into an organic solvent (e.g., dichloromethane). Dry and concentrate the sample.

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[15]

-

GC Column: A non-polar column such as a DB-5MS (30 m × 0.25 mm × 0.25 µm) is suitable.[15]

-

Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min.

-

Inlet Temperature: 250°C.[15]

-

MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Infrared (IR) Spectroscopy

IR spectroscopy provides a fingerprint of the molecule's functional groups.

-

Expected Absorption Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from methyl groups.

-

~2700-2400 cm⁻¹: Broad absorption characteristic of the N⁺-H stretch of an amine salt.

-

~1620-1580 cm⁻¹: C=N and C=C stretching vibrations within the quinoline ring system.[16][17]

-

~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.[16]

-

Chromatographic Analysis (Purity and Quantification)

Chromatography is the gold standard for determining the purity of a compound and for quantification in various matrices.

Reverse-phase HPLC is the method of choice for analyzing polar, ionizable compounds like 6,8-Dimethylquinoline hydrochloride. A C18 column separates components based on hydrophobicity.

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Assay

-

Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[18]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[19][20]

-

Mobile Phase: A gradient of Acetonitrile and water containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[21] For example, a gradient from 10% to 90% Acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.[18]

-

Detection Wavelength: Monitor at a suitable wavelength, such as 225 nm, where the quinoline chromophore absorbs strongly.[19] A PDA detector is recommended to assess peak purity.[18]

-

Injection Volume: 10 µL.[19]

-

Quantification: Purity is determined by the area percent of the main peak relative to all other peaks.

Applications in Research and Drug Development

6,8-Dimethylquinoline hydrochloride is not merely an analytical subject but a valuable starting material for creating more complex molecular architectures. The quinoline nucleus is a well-known pharmacophore, and its derivatives are investigated for a wide array of therapeutic applications.

-

Synthetic Building Block: The methyl groups can be functionalized, and the quinoline ring can undergo further substitutions (e.g., nitration, halogenation) to create a library of novel compounds for screening.

-

Medicinal Chemistry Scaffolding: The inherent biological activity of the quinoline core makes this compound an attractive starting point for developing new agents targeting various diseases. Research on related quinoline derivatives has shown activity in several key areas.[22][23]

Caption: Diverse biological roles of the quinoline nucleus.[3]

References

- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA.

- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). BenchChem.

- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). BenchChem.

- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.

- Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.

- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.

- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.

- 6,8-Dimethylquinoline.

- Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- An In-Depth Technical Guide to the Chemistry and Potential Applications of Dimethylquinolinols. (2025). BenchChem.

- Ren, X., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.

- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput

- The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...

- 6,8-Dimethylquinolin-3-ol: Application Notes and Protocols in Medicinal Chemistry Research. (2025). BenchChem.

- 6,8-Dimethylquinoline hydrochloride. Sigma-Aldrich.

- 6,8-Dimethylquinoline hydrochloride. Arctom.

- 6,8-Dimethylquinoline hydrochloride. ChemicalBook.

- Quinoline, 6,8-dimethyl-. NIST WebBook.

- Biological activities of quinoline deriv

- Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Connect Journals.

- 5,6-Dimethylquinoline CAS 20668-30-8. BenchChem.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI.

- Biological Activities of Quinoline Derivatives.

- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R

- Thermophysical Properties of 6,8-Dimethylquinoline. Chemcasts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. 6,8-Dimethylquinoline hydrochloride | 1255574-45-8 [sigmaaldrich.com]

- 9. arctomsci.com [arctomsci.com]

- 10. 6,8-Dimethylquinoline hydrochloride | 1255574-45-8 [chemicalbook.com]

- 11. Quinoline, 6,8-dimethyl- [webbook.nist.gov]

- 12. 6,8-Dimethylquinoline | C11H11N | CID 75528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem-casts.com [chem-casts.com]

- 14. chempap.org [chempap.org]

- 15. madison-proceedings.com [madison-proceedings.com]

- 16. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 21. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. nbinno.com [nbinno.com]

- 23. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design | MDPI [mdpi.com]

physicochemical properties of 6,8-Dimethylquinoline hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 6,8-Dimethylquinoline Hydrochloride

Foreword: Navigating the Known and the Predicted

For researchers and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its application. It dictates everything from reaction kinetics and formulation strategies to bioavailability and toxicological profiles. This guide focuses on 6,8-Dimethylquinoline hydrochloride, a substituted quinoline derivative.

It is critical to note that while extensive data exists for the parent free base, 6,8-Dimethylquinoline, specific experimental data for its hydrochloride salt is less prevalent in publicly accessible literature. This guide, therefore, adopts a dual approach. It presents the established data for the hydrochloride salt where available, and critically, provides a robust framework of predicted properties based on the known chemistry of quinolines and hydrochloride salts. More importantly, it offers detailed, field-tested experimental protocols for the empirical determination of these properties, empowering researchers to validate these characteristics in their own laboratories. This document is structured not as a rigid data sheet, but as a practical guide to understanding and characterizing this compound from first principles.

Molecular and Structural Foundation

The journey into the physicochemical properties of any compound begins with its fundamental identity. 6,8-Dimethylquinoline is a heterocyclic aromatic compound. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the quinoline ring by hydrochloric acid, creating an ionic species with enhanced polarity.

Table 1: Core Molecular and Structural Data

| Property | 6,8-Dimethylquinoline (Free Base) | 6,8-Dimethylquinoline Hydrochloride | Source(s) |

|---|---|---|---|

| Chemical Structure | (Structure of the cation shown) | N/A | |

| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₂ClN | [1][2][3][4] |

| Molecular Weight | 157.21 g/mol | 193.68 g/mol | [1][2][3] |

| CAS Number | 2436-93-3 | 1255574-45-8 | [1][2][3][5] |

| IUPAC Name | 6,8-dimethylquinoline | 6,8-dimethylquinolinium chloride | [1][2] |

| InChI Key | RLZSSWLXBLSQKI-UHFFFAOYSA-N | URHCKNOJIHABGM-UHFFFAOYSA-N |[1][3] |

Core Physicochemical Properties: Prediction and a Protocol-Driven Approach

The conversion of the free base to its hydrochloride salt profoundly alters its physical properties, primarily due to the introduction of an ionic center. The following section discusses the expected properties and provides standardized methodologies for their experimental verification.

Table 2: Summary of Key Physicochemical Properties

| Property | 6,8-Dimethylquinoline (Free Base) | Predicted/Known 6,8-Dimethylquinoline Hydrochloride | Rationale for Prediction / Comments |

|---|---|---|---|

| Physical State | Solid at 25°C[1] | Crystalline Solid | The ionic nature of the salt favors the formation of a stable crystal lattice. |

| Melting Point | 96.28 °C[1] | Significantly higher than the free base | Strong ionic forces in the crystal lattice require more energy to overcome compared to the intermolecular forces of the free base. |

| Solubility | Low in water[6] | Significantly higher solubility in polar solvents (e.g., water, ethanol, methanol) | The ionic nature of the hydrochloride salt allows for favorable ion-dipole interactions with polar solvent molecules. |

| pKa | Not applicable | ~4.5 - 5.5 (Predicted) | This refers to the pKa of the conjugate acid (the protonated quinoline). The pKa of quinoline is ~4.9[7]. The electron-donating methyl groups may slightly increase the basicity (and thus the pKa of the conjugate acid) compared to the parent quinoline. |

Melting Point Determination

Expertise & Experience: The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities which disrupt the crystal lattice. For hydrochloride salts, it's also important to observe for decomposition, which can sometimes occur at or near the melting temperature.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 6,8-Dimethylquinoline hydrochloride sample is completely dry by placing it in a vacuum oven at a temperature well below its expected melting point for several hours.

-

Loading: Finely crush a small amount of the dried sample. Tap the open end of a capillary tube (sealed at the other end) into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Instrumentation: Place the loaded capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating rate (e.g., 10-15 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Prepare a new capillary and heat to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Trustworthiness: The protocol's validity is ensured by using a calibrated instrument. Calibration should be regularly performed using certified reference standards with known melting points (e.g., caffeine, vanillin).

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment

Expertise & Experience: Solubility is a cornerstone of drug development, impacting formulation, dissolution, and absorption. For an ionizable compound like 6,8-Dimethylquinoline hydrochloride, solubility is highly pH-dependent. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

-

System Preparation: Prepare a series of buffered aqueous solutions at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Sample Addition: Add an excess amount of 6,8-Dimethylquinoline hydrochloride to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The excess solid is critical to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The time required to reach equilibrium must be predetermined (often 24-72 hours).

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. It is crucial not to disturb the solid phase. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature.

Trustworthiness: This protocol is self-validating by ensuring equilibrium is reached. This can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h); the point at which the concentration no longer increases is considered equilibrium.

Caption: Workflow for Shake-Flask Equilibrium Solubility Assay.

Acidity Constant (pKa) Determination

Expertise & Experience: The pKa governs the ionization state of a molecule at a given pH. For 6,8-Dimethylquinoline hydrochloride, the pKa refers to the equilibrium between the protonated (cationic) form and the neutral free base. This value is critical for predicting its behavior in the pH gradient of the gastrointestinal tract and its ability to permeate cell membranes. Potentiometric titration is a direct and reliable method for its determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of 6,8-Dimethylquinoline hydrochloride in a solvent in which both the protonated and neutral forms are soluble (e.g., a water/methanol co-solvent system).

-

Instrumentation Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa. Use a micro-burette for precise delivery of the titrant.

-

Titration:

-

Immerse the calibrated pH electrode and a stirrer into the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope, which can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of a standardized titrant. The experiment should be repeated multiple times (n≥3) to ensure reproducibility.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. For a novel or reference compound, obtaining high-quality NMR, IR, and UV-Vis spectra is a non-negotiable step for structural confirmation and quality control.

General Protocol for Spectroscopic Analysis

-

Purity Confirmation: Ensure the sample's purity using a primary analytical technique like HPLC or qNMR before detailed spectroscopic characterization.[9]

-

Sample Preparation: Prepare the sample according to the specific requirements of each spectroscopic technique as detailed below. Use high-purity spectroscopic grade solvents.

-

Data Acquisition: Acquire spectra using calibrated and well-maintained instruments.

-

Data Interpretation: Analyze the resulting spectra to confirm that the observed signals are consistent with the known structure of 6,8-Dimethylquinoline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating molecular structure in solution. For 6,8-Dimethylquinoline hydrochloride, ¹H NMR will confirm the placement and integration of all protons, while ¹³C NMR will identify all unique carbon environments. The protonation of the nitrogen will cause a downfield shift of the protons on the heterocyclic ring compared to the free base, a key diagnostic feature.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic protons on the quinoline ring system.

-

Two distinct singlets for the two methyl groups (C6-CH₃ and C8-CH₃).

-

A broad signal for the N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the 9 unique aromatic carbons.

-

Signals for the 2 methyl carbons.

-

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of 6,8-Dimethylquinoline hydrochloride in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it will not exchange with the N-H proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H spectrum using a standard pulse program.

-

Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the hydrochloride salt, the most telling feature will be the presence of a broad absorption band corresponding to the N⁺-H stretch, which is absent in the free base.

Expected Spectral Features:

-

~3100-2800 cm⁻¹: Broad N⁺-H stretching vibration from the protonated quinoline nitrogen.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1620-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring.

Experimental Protocol (KBr Pellet Method)

-

Sample Preparation: Mix ~1 mg of the dry 6,8-Dimethylquinoline hydrochloride sample with ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the mixture to a very fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired first.

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The quinoline ring system is the primary chromophore. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and, critically, to the pH, as protonation of the nitrogen alters the electronic structure of the chromophore.

Experimental Protocol

-

Stock Solution: Prepare an accurate stock solution of 6,8-Dimethylquinoline hydrochloride in a suitable UV-transparent solvent (e.g., methanol or water).

-

Working Solutions: Prepare a series of dilutions from the stock solution using both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous media to observe the spectra of the fully protonated and deprotonated species, respectively.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent/buffer blank and record a baseline correction.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorbance of the sample across a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each condition. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl) if the concentration and path length are known.

Safety and Handling

As a chemical entity intended for research, proper handling of 6,8-Dimethylquinoline hydrochloride is paramount. While a specific Safety Data Sheet (SDS) for the hydrochloride was not available in the search, general precautions for quinoline derivatives and amine hydrochlorides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Some quinoline derivatives are classified as toxic if swallowed and may cause skin or eye irritation.[10] Always consult the supplier-specific SDS before handling.

Conclusion

This guide provides a comprehensive framework for understanding and characterizing the . While direct experimental data for the salt is sparse, its properties can be reliably predicted based on fundamental chemical principles. The true value for the practicing scientist lies in empirical verification. The detailed, step-by-step protocols provided herein for determining melting point, solubility, pKa, and spectroscopic identity serve as a robust starting point for any research, development, or quality control program involving this compound. By synthesizing theoretical knowledge with practical, validated methodologies, researchers can proceed with confidence in their application of 6,8-Dimethylquinoline hydrochloride.

References

-

Chemcasts. (n.d.). Thermophysical Properties of 6,8-Dimethylquinoline. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 6,8-Dimethylquinoline. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 6,8-Dimethylquinoline. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Quinoline, 6,8-dimethyl-. Retrieved January 10, 2026, from [Link]

-

mVOC. (n.d.). Quinoline. Retrieved January 10, 2026, from [Link]

-

Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Retrieved January 10, 2026, from [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. 6,8-Dimethylquinoline | C11H11N | CID 75528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,8-Dimethylquinoline hydrochloride | 1255574-45-8 [sigmaaldrich.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 6,8-Dimethylquinoline hydrochloride | 1255574-45-8 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

6,8-Dimethylquinoline hydrochloride CAS number and identification

An In-Depth Technical Guide to 6,8-Dimethylquinoline Hydrochloride: Identification, Characterization, and Analysis

Introduction

6,8-Dimethylquinoline hydrochloride is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their presence in various natural products and their wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. This guide provides a comprehensive technical overview of 6,8-Dimethylquinoline hydrochloride, focusing on its identification, synthesis, and detailed analytical characterization. As a senior application scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale to ensure robust and reliable results in a research and development setting.

Chemical Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. The primary identifiers for 6,8-Dimethylquinoline hydrochloride and its free base are summarized below.

Core Identifiers

| Identifier | 6,8-Dimethylquinoline Hydrochloride | 6,8-Dimethylquinoline (Free Base) |

| CAS Number | 1255574-45-8[1][2] | 2436-93-3[3][4][5] |

| Molecular Formula | C₁₁H₁₂ClN | C₁₁H₁₁N[3][4] |

| Molecular Weight | 193.68 g/mol | 157.21 g/mol [3] |

| IUPAC Name | 6,8-dimethylquinolin-1-ium chloride | 6,8-dimethylquinoline[3][5] |

| Synonyms | 6,8-dimethyl-quinoline hydrochloride | 6,8-DMQ[3] |

| InChI Key | URHCKNOJIHABGM-UHFFFAOYSA-N | RLZSSWLXBLSQKI-UHFFFAOYSA-N[4][5] |

| SMILES | CC1=CC(=C2C(=C1)C=CC=[NH+]2)C.[Cl-] | CC1=CC(=C2C(=C1)C=CC=N2)C[3] |

Chemical Structure

The structure of 6,8-Dimethylquinoline hydrochloride consists of a quinoline core with methyl groups substituted at the 6th and 8th positions. The nitrogen atom in the quinoline ring is protonated, forming a hydrochloride salt.

Caption: Chemical structure of 6,8-Dimethylquinoline hydrochloride.

Physicochemical Properties (Predicted and Experimental)

| Property | Value | Source |

| Melting Point | 96.28 °C (for free base) | [5] |

| Boiling Point | 268.5 °C (for free base) | [5] |

| pKa | 4.90 (for quinoline) | [6] |

| LogP | 2.8 (predicted for free base) | PubChem[3] |

| Appearance | Light brown crystalline powder (for related 2,6-dimethylquinoline) | Alfa Aesar MSDS[7] |

Note: Experimental data for the hydrochloride salt is limited; some data is for the free base or related isomers.

Synthesis of 6,8-Dimethylquinoline

The synthesis of quinoline derivatives often employs classic named reactions such as the Skraup or Doebner-von Miller synthesis.[8] A plausible and common approach for synthesizing 6,8-Dimethylquinoline involves the reaction of 2,4-dimethylaniline with glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.

Caption: Plausible synthesis pathway for 6,8-Dimethylquinoline hydrochloride.

The hydrochloride salt is then typically prepared by dissolving the purified 6,8-Dimethylquinoline free base in a suitable solvent (e.g., diethyl ether) and bubbling hydrogen chloride gas through the solution, or by adding a solution of HCl in an organic solvent, to precipitate the salt.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of 6,8-Dimethylquinoline hydrochloride. This involves cross-validation of data from NMR, MS, and chromatography.[9]

Caption: Analytical workflow for the characterization of 6,8-Dimethylquinoline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation. The expected spectra for the 6,8-dimethylquinoline moiety are as follows:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. Due to the heterocyclic nature and the substitution pattern, the aromatic region (typically δ 7.0-9.0 ppm) will show a series of doublets and triplets.[10][11][12] The two methyl groups at positions 6 and 8 will appear as sharp singlets in the upfield region (typically δ 2.4-2.7 ppm). The N-H proton of the hydrochloride salt may appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will display 11 distinct signals for the 11 carbon atoms of the quinoline core, as they are chemically non-equivalent. Aromatic carbons typically resonate between δ 120-150 ppm.[3][10] The two methyl carbons will appear at a much higher field (typically δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When analyzed by techniques like GC-MS or LC-MS with electrospray ionization (ESI), the free base (6,8-Dimethylquinoline) is typically observed.

-

Expected Molecular Ion (M⁺): For the free base, a prominent peak at m/z 157.09, corresponding to the molecular formula C₁₁H₁₁N, is expected.[3][13]

-

Fragmentation: Common fragmentation patterns for quinolines involve the loss of HCN or methyl radicals, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 6,8-Dimethylquinoline hydrochloride include:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.[14]

-

~2400-2800 cm⁻¹ (broad): N⁺-H stretching from the hydrochloride salt.

-

~750-900 cm⁻¹: C-H out-of-plane bending, which is diagnostic for the substitution pattern on the aromatic rings.[14]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the compound and for quantification in various matrices.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for analyzing quinoline derivatives.[15] A mobile phase consisting of an acetonitrile/water or methanol/water gradient with a UV detector set around 225 nm is typically effective.[15]

-

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is suitable for the analysis of the volatile free base, 6,8-Dimethylquinoline. A non-polar capillary column like a DB-5MS is commonly used.[15]

Experimental Protocols

The following are generalized, step-by-step protocols that serve as a starting point for analysis. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: HPLC-UV Analysis

-

Standard Preparation: Accurately weigh ~10 mg of 6,8-Dimethylquinoline hydrochloride and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Analysis: Inject the standards and sample. Identify the peak for 6,8-Dimethylquinoline by its retention time and quantify using the calibration curve.

Protocol 2: GC-MS Analysis

Causality Note: This method analyzes the free base. The hydrochloride salt is not sufficiently volatile for GC. Samples can be analyzed by direct injection if dissolved in a solvent that allows for in-situ conversion, or after a basic workup to neutralize the salt.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. If starting with the hydrochloride salt, neutralization with a mild base (e.g., NaHCO₃ solution) and extraction into an organic solvent may be necessary.

-

GC-MS Conditions:

-

Analysis: Identify the compound by comparing its retention time and mass spectrum with a reference standard or library data (e.g., NIST).

Safety and Handling

As with any chemical, proper safety protocols must be followed when handling 6,8-Dimethylquinoline hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16][18] Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[17]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[16][17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[17]

Conclusion

This technical guide provides a comprehensive framework for the identification, synthesis, and analysis of 6,8-Dimethylquinoline hydrochloride. By integrating fundamental chemical data with detailed protocols for modern analytical techniques, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The emphasis on cross-validation of data from orthogonal methods (NMR, MS, Chromatography) is critical for ensuring the scientific integrity and reliability of research outcomes involving this and other important quinoline derivatives.

References

-

Walash, M. I., et al. "Determination of Some Quinoline Derivatives with Organic Brominating Agents." Analytical Letters, vol. 16, no. 2, 1983. [Link]

-

PubChem. 6,8-Dimethylquinoline | C11H11N | CID 75528. [Link]

-

RBNAinfo. SAFETY DATA SHEET. [Link]

-

Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

-

PrepChem.com. Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

-

NIST. Quinoline, 6,8-dimethyl-. [Link]

-

ResearchGate. Scheme 2. Synthesis of 6, 8, and 9. [Link]

-

PubChem. 4,8-Dimethylquinoline | C11H11N | CID 34222. [Link]

-

FooDB. Showing Compound 4,8-Dimethylquinoline (FDB004419). [Link]

-

ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]

-

Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Chemcasts. Thermophysical Properties of 6,8-Dimethylquinoline. [Link]

-

NIST. 2,8-Dimethylquinoline. [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

-

UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

-

Wiley Online Library. ERGOLINE, 6,8-DIMETHYL-, (8.BETA.)-. [Link]

-

PubChem. 2,6-Dimethylquinoline | C11H11N | CID 13414. [Link]

-

NIST. 2,8-Dimethylquinoline. [Link]

-

mVOC 4.0. Quinoline. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 6,8-Dimethylquinoline hydrochloride | 1255574-45-8 [chemicalbook.com]

- 3. 6,8-Dimethylquinoline | C11H11N | CID 75528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline, 6,8-dimethyl- [webbook.nist.gov]

- 5. chem-casts.com [chem-casts.com]

- 6. mVOC 4.0 [bioinformatics.charite.de]

- 7. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tsijournals.com [tsijournals.com]

- 11. repository.uncw.edu [repository.uncw.edu]

- 12. repository.uncw.edu [repository.uncw.edu]

- 13. 4,8-Dimethylquinoline | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. echemi.com [echemi.com]

Topic: Potential Applications of 6,8-Dimethylquinoline Hydrochloride in Research

An In-depth Technical Guide for Researchers

Foreword

The quinoline scaffold represents one of the most vital "privileged structures" in medicinal chemistry and materials science.[1][2] Its rigid, bicyclic aromatic system is a versatile template that can be functionalized to fine-tune electronic, steric, and pharmacokinetic properties.[3] This guide focuses on a specific, yet underexplored, derivative: 6,8-Dimethylquinoline hydrochloride. While direct literature on this precise molecule is nascent, a comprehensive analysis of its structural class allows us to delineate a clear and promising roadmap for its investigation. This document serves as a technical primer for researchers, offering hypothesized applications, detailed experimental frameworks, and the scientific rationale needed to unlock its potential.

Core Molecular Profile of 6,8-Dimethylquinoline Hydrochloride

6,8-Dimethylquinoline is a derivative of quinoline where methyl groups are substituted at the 6th and 8th positions of the benzene ring portion of the scaffold. The hydrochloride salt form is typically supplied to enhance aqueous solubility, a critical attribute for biological testing.

The addition of two methyl groups is not trivial. These electron-donating groups can influence the electron density of the aromatic system, potentially enhancing its interaction with biological targets or metal surfaces. Furthermore, their positions may provide steric hindrance that could confer selectivity for specific enzyme binding pockets or influence its metabolic profile.

Figure 1: Structure of 6,8-Dimethylquinoline Hydrochloride.

Potential Application I: Anticancer Drug Discovery

The quinoline motif is the core of numerous approved and investigational anticancer agents.[5][6] These compounds can exert their effects through diverse mechanisms, including DNA binding, inhibition of critical enzymes like topoisomerases, and disruption of carcinogenic signaling pathways such as EGFR, c-Met, and PI3K.[1][7] Notably, a study on 6,8-disubstituted quinolines found that derivatives like 6,8-dimethoxyquinoline exhibited significant anticancer activities, providing a strong rationale for investigating the 6,8-dimethyl analogue.[8]

Investigational Workflow: From Screening to Mechanistic Insight

A logical, phased approach is critical to efficiently evaluate the anticancer potential of a new chemical entity. The workflow below outlines a standard cascade used in preclinical drug discovery.

Figure 2: Proposed workflow for anticancer evaluation.

Protocol: Cell Viability Assessment via MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key metric of potency.

-

Cell Culture: Seed human cancer cells (e.g., HCT116 colorectal carcinoma or U937 leukemia) in 96-well plates at a density of 5,000 cells/well.[9] Allow cells to adhere and resume logarithmic growth for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of 6,8-Dimethylquinoline hydrochloride in DMSO. Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.01 to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[10] Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against compound concentration (log scale) and use non-linear regression to calculate the IC₅₀ value.

Causality Behind Choices:

-

Cell Lines: HCT116 and U937 are chosen as they are well-characterized and frequently used in studies of quinoline derivatives, allowing for better comparison of results.[9]

-

MTT Reagent: The MTT assay is a robust, inexpensive, and widely accepted method for initial cytotoxicity screening, directly linking metabolic activity to cell viability.[11][12]

-

Controls: A vehicle control is essential to ensure the solvent (DMSO) has no effect, while a positive control (Doxorubicin) validates that the assay system is responsive to cytotoxic agents.[10]

Potential Application II: Antimicrobial Research

Quinolines are foundational to antimicrobial therapy, with fluoroquinolones being a prominent class of antibiotics.[5] Their derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[13][14] The mechanism often involves inhibiting essential bacterial processes, making them valuable leads in an era of growing antimicrobial resistance.[13] A quinoline derivative, HT61, has shown effectiveness against Staphylococcus aureus biofilms, a notoriously difficult-to-treat bacterial state.[15]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.

-

Inoculum Preparation: Culture bacterial strains (e.g., Gram-positive S. aureus ATCC 29213 and Gram-negative E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 6,8-Dimethylquinoline hydrochloride in MHB, starting from a high concentration (e.g., 256 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually identifying the lowest concentration well with no turbidity (no bacterial growth). This can be confirmed by reading the optical density at 600 nm.

Causality Behind Choices:

-

Bacterial Strains: Using both a Gram-positive (S. aureus) and a Gram-negative (E. coli) strain provides crucial information on the compound's spectrum of activity.[13]

-

Mueller-Hinton Broth: This is the standardized medium for routine antimicrobial susceptibility testing as recommended by clinical laboratory standards institutes.

-

Standardized Inoculum: A precise starting concentration of bacteria is critical for the reproducibility and accuracy of the MIC value.

Potential Application III: Materials Science & Corrosion Inhibition

Organic heterocyclic compounds, particularly those containing nitrogen and π-electrons like quinoline, are highly effective corrosion inhibitors for metals in acidic environments.[16][17] Their mechanism involves adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.[18] The electron-donating methyl groups and high electron density of the 6,8-Dimethylquinoline structure make it an excellent candidate for this application.[19]

Data Presentation: Evaluating Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE%). While specific data for 6,8-Dimethylquinoline hydrochloride is not yet published, research on related compounds demonstrates high efficacy. The table below illustrates how such data would be presented.

| Inhibitor | Metal | Corrosive Medium | Inhibitor Conc. (M) | Inhibition Efficiency (IE%) |

| Quinoline Derivative L1 | Carbon Steel | 1 M HCl | 1 x 10⁻³ | >90%[18] |

| Quinaldic Acid | Mild Steel | 0.5 M HCl | 1 x 10⁻³ | ~85%[17] |

| 6,8-Dimethylquinoline HCl | Mild Steel | 1 M HCl | (Hypothetical) | (To Be Determined) |

Table 1: Example format for summarizing corrosion inhibition data.

Experimental Approach (Weight Loss Method):

-

Coupon Preparation: Prepare pre-weighed mild steel coupons of a known surface area.

-

Immersion: Immerse the coupons in a 1 M HCl solution with and without various concentrations of 6,8-Dimethylquinoline hydrochloride.

-

Exposure: Maintain the immersion for a set period (e.g., 6 hours) at a constant temperature.

-

Analysis: Remove, clean, and re-weigh the coupons. The weight loss is used to calculate the corrosion rate and the Inhibition Efficiency using standard formulas.[17]

Causality Behind Choices:

-

Weight Loss Method: It is a simple, direct, and reliable method for determining corrosion rates and inhibitor efficiency.[17]

-

1 M HCl: Strong acidic media are common in industrial processes like acid pickling and are a standard environment for testing inhibitor performance.[18]

Conclusion and Future Trajectory

6,8-Dimethylquinoline hydrochloride is a molecule of significant latent potential. Based on a robust foundation of research into the broader quinoline class and closely related analogues, it stands as a prime candidate for investigation in oncology, antimicrobial discovery, and materials science. The experimental frameworks provided in this guide offer a clear path for researchers to begin systematically evaluating its properties. Future work should focus not only on these primary applications but also on developing synthetic routes to create a library of derivatives, enabling crucial structure-activity relationship (SAR) studies that are the cornerstone of modern drug and materials development.

References

-

Verma, C., Ebenso, E.E., & Quraishi, M.A. (2020). Quinoline and its derivatives as corrosion inhibitors: A review. ResearchGate. [Link]

-

Gao, C., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health (NIH). [Link]

-

Obot, I.B., & Obi-Egbedi, N.O. (2010). Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. ResearchGate. [Link]

-

Hsissou, R., et al. (2021). Novel heterocyclic quinoline derivatives as green environmental corrosion inhibitors for carbon steel in HCl solution: experimental and theoretical investigation. Taylor & Francis Online. [Link]

-

Joshi, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]

-

Ajani, O.O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]

-

Verma, C., et al. (2021). Quinoline and Its Derivatives as Corrosion Inhibitors. ResearchGate. [Link]

-

Khan, I., et al. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research. [Link]

-

Joshi, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

-

Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

-

ResearchGate. (2025). Chemical and Optimized Structures of the Studied Quinoline Derivative. ResearchGate. [Link]

-

PubChem. 6,8-Dimethylquinoline. PubChem. [Link]

-

Kumar, S., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Chemcasts. Thermophysical Properties of 6,8-Dimethylquinoline. Chemcasts. [Link]

-

Aytac, S.P., et al. (2012). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. ResearchGate. [Link]

-

Bentham Science. Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

Frapwell, N.R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. [Link]

-

NIST. Quinoline, 6,8-dimethyl-. NIST WebBook. [Link]

-

Singh, U.P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). [Link]

-

Chemcasts. 6,8-Dimethylquinoline Properties vs Pressure. Chemcasts. [Link]

-

Liu, Z., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]

-

Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

-

Thayer, F.G. (1901). Synthesis of derivatives of quinoline. SciSpace. [Link]

-

Mathew, B., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed. [Link]

-

PrepChem.com. Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. PrepChem.com. [Link]

-

Li, Y., et al. (2022). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. MDPI. [Link]

-

Sestito, S., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

-

Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

-

Chen, Y.F., et al. (2015). Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. PubMed Central. [Link]

-

Lee, C.H., et al. (2024). Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6,8-Dimethylquinoline hydrochloride | 1255574-45-8 [sigmaaldrich.com]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

Topic: 6,8-Dimethylquinoline Hydrochloride: A Speculative Mechanistic Analysis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] While 6,8-dimethylquinoline hydrochloride is not extensively characterized in publicly available literature, its chemical architecture—a classic quinoline core with methyl substitutions at the C6 and C8 positions—provides a robust foundation for mechanistic speculation. The methyl groups are expected to increase lipophilicity, potentially enhancing membrane permeability and modulating interactions within biological target sites. This guide synthesizes data from structurally related quinoline derivatives to propose and explore three primary speculative mechanisms of action for 6,8-dimethylquinoline hydrochloride: (1) competitive inhibition of protein kinases in oncogenic pathways, (2) multi-target enzyme inhibition for neuroprotection, and (3) interference with microbial replication machinery. For each proposed mechanism, we present the scientific rationale, a detailed plan for experimental validation, and the necessary protocols to systematically investigate the compound's therapeutic potential.

Molecular Profile of 6,8-Dimethylquinoline

Before exploring its potential biological activities, it is crucial to understand the fundamental physicochemical properties of the parent molecule, 6,8-dimethylquinoline.

-

IUPAC Name: 6,8-dimethylquinoline[3]

-

Molecular Formula: C₁₁H₁₁N[3]

-

Molecular Weight: 157.21 g/mol [3]

-

Structure:

(Image Source: PubChem CID 75528)

The addition of methyl groups at positions 6 and 8 on the benzene ring portion of the quinoline scaffold is significant. These substitutions increase the molecule's lipophilicity (logP) compared to the unsubstituted quinoline, which may enhance its ability to cross cellular membranes. Furthermore, the steric bulk of these groups can influence the molecule's binding orientation and selectivity for specific protein targets.

Speculative Mechanism I: Inhibition of Protein Kinases in Oncology

The most prominent and well-documented activity of quinoline derivatives is their function as anticancer agents, often mediated through the inhibition of protein kinases.[4][5][6][7] Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, are built upon a quinoline framework, validating its utility in this domain.[8]

Scientific Rationale & Hypothesis

Hypothesis: 6,8-Dimethylquinoline hydrochloride functions as a Type I kinase inhibitor, competing with adenosine triphosphate (ATP) for binding to the kinase hinge region, thereby disrupting oncogenic signaling pathways.

The heterocyclic quinoline nucleus is a bioisostere of the purine ring of ATP, enabling it to fit into the ATP-binding pocket of many kinases.[4] The diverse anticancer effects of quinoline derivatives have been attributed to the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.[7][8] The specific substitution pattern of 6,8-dimethylquinoline could confer selectivity and potency towards a particular subset of the human kinome.

Proposed Signaling Pathway and Point of Intervention

The diagram below illustrates a generalized receptor tyrosine kinase (RTK) pathway, a common target for quinoline-based inhibitors. 6,8-Dimethylquinoline hydrochloride is hypothesized to inhibit the kinase domain, preventing the downstream phosphorylation cascade.

Caption: Hypothesized inhibition of an RTK signaling pathway by 6,8-dimethylquinoline HCl.

Experimental Validation Plan

A tiered approach is recommended to validate this hypothesis, moving from broad screening to specific mechanistic studies.

The initial step is to determine the compound's cytotoxic effect on various human cancer cell lines. This provides a benchmark for its potential potency.[7]

Table 1: Comparative Cytotoxicity Data of Known Quinoline Derivatives (IC₅₀ in µM) This table provides context for interpreting new experimental results for 6,8-dimethylquinoline hydrochloride.

| Compound Class | HeLa (Cervical) | HT29 (Colon) | C6 (Glioblastoma) | Reference |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | ~10-30 µg/mL | >100 µg/mL | ~30-50 µg/mL* | [9] |

| Quinoline-5,8-quinone derivatives | ~2 µM | - | - | [10] |

| 5,7-dibromo-quinolin-8-ol derivatives | ~1-5 µM | - | - | [11] |

Note: Original data in µg/mL was converted for conceptual comparison.

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X serial dilution of 6,8-dimethylquinoline hydrochloride in culture medium. Replace the existing medium with 100 µL of the compound dilutions (ranging from 0.1 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

If cytotoxicity is confirmed, the next step is to identify which kinases the compound inhibits directly.

Protocol: In Vitro Kinase Panel Screen

-

Assay Principle: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs radiometric (³³P-ATP) or fluorescence-based assays.

-

Compound Submission: Submit 6,8-dimethylquinoline hydrochloride for screening at a fixed concentration (e.g., 10 µM) against a panel of representative kinases (e.g., RTKs, CMGC, AGC families).

-

Data Analysis: The service will provide a report showing the percent inhibition for each kinase. "Hits" are typically defined as kinases with >50% inhibition.

-

Follow-up: For promising hits, perform dose-response assays to determine the IC₅₀ for specific kinases.

To confirm that the compound inhibits the target kinase within a cell, assess the phosphorylation status of its downstream substrates.

Protocol: Western Blot for Phospho-Protein Analysis

-

Cell Treatment: Treat a relevant cancer cell line with 6,8-dimethylquinoline hydrochloride at concentrations around its IC₅₀ value for 1-6 hours. Include a positive control (a known inhibitor of the pathway) and a vehicle control.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Also, probe a separate blot or strip and re-probe the same blot for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH).

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phospho-protein signal relative to the total protein indicates target engagement.

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

Speculative Mechanism II: Neuroprotection via Multi-Target Enzyme Inhibition